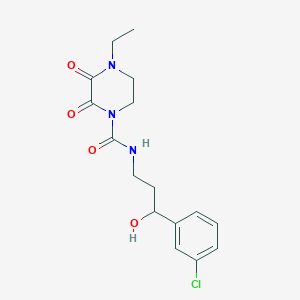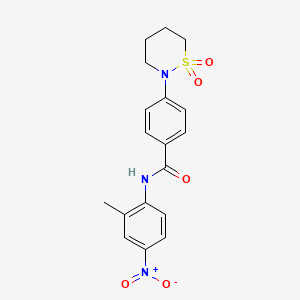![molecular formula C16H13BrN2OS2 B2659315 3-(4-bromophenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one CAS No. 136386-74-8](/img/structure/B2659315.png)
3-(4-bromophenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings. It appears to contain a benzothiolo[2,3-d]pyrimidin-4-one moiety, which is a type of organic compound containing a pyrimidine ring fused to a thiophene ring and a ketone group at the 4-position .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of suitable precursors under specific conditions. For example, a similar compound, pyrido[2,3-d]pyrimidin-5-one, can be synthesized via the reaction of a 1,2-dihydro-2-thioxopyrimidine derivative with hydrazonoyl chlorides .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These techniques can provide detailed information about the arrangement of atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrimidine derivatives, for example, have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor activities .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would likely be determined using a variety of analytical techniques. These properties would depend on the exact structure of the compound .Applications De Recherche Scientifique
Chemical Synthesis and Derivative Compounds
The compound 3-(4-bromophenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one is a part of a broader class of chemicals that have been synthesized for various scientific applications, including as intermediates for further chemical modifications and for the evaluation of their biological activities. For instance, research has demonstrated the synthesis of related compounds, exploring their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), indicating their relevance in the development of therapeutic agents (Gangjee et al., 2008). Additionally, there has been interest in developing materials like transparent aromatic polyimides derived from related thiophenyl-substituted compounds, showcasing applications in materials science due to their high refractive index and small birefringence (Tapaswi et al., 2015).
Antimicrobial Applications
Another dimension of application for compounds within the same class involves antimicrobial properties. A study focused on synthesizing heterocyclic compounds containing a similar structure demonstrated that when these compounds were incorporated into polyurethane varnish and printing ink paste, they exhibited significant antimicrobial effects against various microbial strains (El‐Wahab et al., 2015). This suggests potential for these compounds in the development of antimicrobial coatings and materials.
Heterocyclic Chemistry and Biological Evaluation
The realm of heterocyclic chemistry frequently explores compounds such as this compound for their potential biological activities. For example, the synthesis of new coumarin derivatives, which share a similar synthetic pathway, has been investigated for their antimicrobial activities, indicating a broad interest in these types of compounds for pharmaceutical research (Al-Haiza et al., 2003).
Material Science Applications
Further applications extend into materials science, where derivatives of similar compounds have been used to explore the synthesis of new materials with desirable physical and optical properties. The synthesis of transparent aromatic polyimides, for example, demonstrates how these compounds can contribute to advancements in materials with high performance in optical and electronic applications (Tapaswi et al., 2015).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-(4-bromophenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2OS2/c17-9-5-7-10(8-6-9)19-15(20)13-11-3-1-2-4-12(11)22-14(13)18-16(19)21/h5-8H,1-4H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQSRTCHMCGLNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)NC(=S)N(C3=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((2-chlorobenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2659233.png)
![benzyl N-[1-(cyclopropylcarbamoyl)-2-methylbutyl]carbamate](/img/structure/B2659236.png)



![(3E)-1-benzyl-3-{[(3,5-dimethoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2659242.png)

![6-(4-Methoxyphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2659250.png)
![9-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5H-thiochromeno[4,3-d]pyrimidine](/img/structure/B2659251.png)
![4-Chloro-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2659252.png)
![3-Fluorosulfonyloxy-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene](/img/structure/B2659253.png)

![1-(4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(m-tolyl)piperidine-4-carboxamide](/img/structure/B2659255.png)
